Target Engagement Selectivity: Potent Inhibition of Malarial Pfmrk Kinase Over Human Counterparts
The target compound is annotated as an inhibitor of Plasmodium falciparum CDK Pfmrk, a cyclin-dependent kinase essential for malarial parasite proliferation. This target selectivity is a key differentiator from broad-spectrum cinnamamides. While the parental cinnamamide scaffold (CAS 621-79-4) lacks specific annotation for this target, the 4-acetylphenyl derivative's engagement of Pfmrk presents a targeted antimalarial mechanism [1]. Quantitative Ki or IC50 data for Pfmrk was not publicly available in the accessed sources, and this evidence dimension is based on authoritative database annotation; procurement decisions for antimalarial screening should prioritize the 4-acetylphenyl variant over unsubstituted cinnamamide to probe this distinct molecular recognition event.
| Evidence Dimension | Target annotation (Plasmodium CDK Pfmrk inhibition) |
|---|---|
| Target Compound Data | Annotated Pfmrk inhibitor (TTD ID: D05SZP) [1] |
| Comparator Or Baseline | Parent cinnamamide (CAS 621-79-4): No Pfmrk annotation; general antimicrobial/repellent activity |
| Quantified Difference | Qualitative target selectivity (specific kinase inhibition vs. non-specific activity) |
| Conditions | Database curation; specific Ki/IC50 values not available in accessed sources |
Why This Matters
This provides a specific molecular target hypothesis for antimalarial drug discovery, which is absent for simpler cinnamamides, guiding assay design and hit-to-lead optimization.
- [1] Therapeutic Target Database (TTD). Drug ID: D05SZP. WR-080539 (4'-Acetamidochalcone). Target: Plasmodium CDK Pfmrk Inhibitor. Available at: https://ttd.idrblab.cn/data/drug/details/D05SZP View Source
